

A Comprehensive Technical Review of Cefditoren Pivoxil and Its Related Compounds

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefditoren pivoxil is a third-generation oral cephalosporin antibiotic valued for its broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2] It is the pivaloyloxymethyl ester prodrug of cefditoren, which is rapidly hydrolyzed by intestinal esterases to its active form.[1][2] Cefditoren's enhanced activity and stability against many β -lactamases make it a critical therapeutic option for various respiratory and skin infections. This technical guide provides an in-depth review of Cefditoren Pivoxil, its related compounds, and the experimental methodologies crucial for its study and development.

Chemical Structures and Related Compounds

Cefditoren Pivoxil's core is a cephem nucleus, characteristic of cephalosporins. Its unique side chains at the C-3 and C-7 positions are critical for its enhanced antibacterial spectrum and stability. Related compounds include its active form, cefditoren, as well as process impurities, degradation products, and metabolites.

Key Related Compounds:

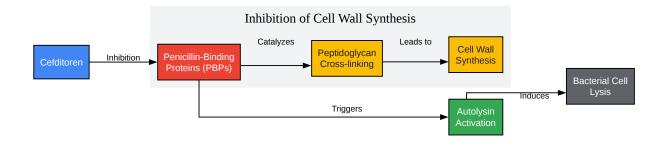
Cefditoren: The active metabolite of Cefditoren Pivoxil.



- Process Impurities: These can include isomers such as the Δ²-isomer and the E-isomer of Cefditoren Pivoxil, as well as dimers and other related substances formed during synthesis.
 [3][4]
- Degradation Products: Cefditoren Pivoxil is susceptible to degradation under hydrolytic (acidic, alkaline, and neutral) conditions, leading to the formation of various degradation products through pathways such as the opening of the β-lactam ring.[1][5]

Mechanism of Action

Cefditoren exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. This is achieved through its high affinity for and inhibition of penicillin-binding proteins (PBPs), which are essential enzymes in the final steps of peptidoglycan synthesis.[6] The inhibition of PBPs leads to a halt in cell wall construction and triggers the activity of autolytic enzymes (autolysins), which further degrade the existing cell wall, ultimately leading to cell lysis.[6][7]



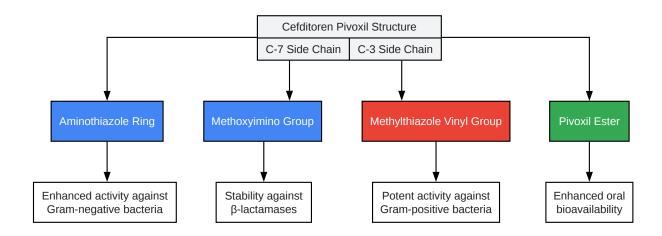
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Figure 1: Mechanism of Action of Cefditoren.

Structure-Activity Relationship (SAR)

The antibacterial activity of Cefditoren is significantly influenced by the chemical moieties at the C-3 and C-7 positions of the cephem nucleus.





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Figure 2: Structure-Activity Relationship of Cefditoren Pivoxil.

Quantitative Data

Table 1: Pharmacokinetic Parameters of Cefditoren in Different Adult Populations



Parameter	Healthy Adults (200 mg dose, fasted)	Healthy Adults (400 mg dose, fed)	Geriatric Subjects (≥65 years)	Moderate Renal Impairment (CrCl 30-49 mL/min)	Severe Renal Impairment (CrCl <30 mL/min)
Cmax (μg/mL)	1.8 ± 0.6[8]	4.4 ± 0.9[9]	26% higher than younger adults[8]	90% higher unbound Cmax[8]	114% higher unbound Cmax[8]
Tmax (h)	1.5 - 3.0[8]	1.5 - 3.0	Similar to younger adults	Delayed	Delayed
AUC (μg·h/mL)	~14% bioavailability [8]	~16.1% bioavailability [8]	33% higher than younger adults[8]	232% higher unbound AUC[8]	324% higher unbound AUC[8]
t1/2 (h)	1.6 ± 0.4[8]	1.6 ± 0.4	16-26% longer than younger adults[8]	2.7[8]	4.7[8]
Renal Clearance	4-5 L/h	4-5 L/h	20-24% lower than younger adults[8]	Reduced	Significantly Reduced

Data compiled from multiple sources.[8][9][10]

Table 2: Minimum Inhibitory Concentrations (MIC) of Cefditoren against Key Pathogens



Bacterial Species	MIC50 (μg/mL)	MIC90 (μg/mL)
Streptococcus pneumoniae (penicillin-susceptible)	≤0.016	0.03
Streptococcus pneumoniae (penicillin-intermediate)	0.125	0.5
Streptococcus pneumoniae (penicillin-resistant)	0.5	2.0
Haemophilus influenzae (β-lactamase positive & negative)	≤0.016	≤0.016
Moraxella catarrhalis	≤0.03	0.06
Staphylococcus aureus (methicillin-susceptible)	0.25	0.5
Escherichia coli	0.12	0.25
Klebsiella pneumoniae	0.12	0.25
Proteus mirabilis	≤0.06	0.12

Representative data from in vitro studies.[11][12][13]

Experimental Protocols Protocol 1: Synthesis of Cefditoren Pivoxil

This protocol outlines a general synthetic route for Cefditoren Pivoxil, starting from the key intermediate 7-amino-3-[(Z)-2-(4-methyl-5-thiazolyl)vinyl]-3-cephem-4-carboxylic acid (7-ATCA).



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Figure 3: General Synthetic Workflow for Cefditoren Pivoxil.



Step 1: Synthesis of Cefditoren Sodium from 7-ATCA[14]

- Suspend 7-ATCA and 2-(2-Amino-4-thiazolyl)-2-methoxyiminoacetic acid activated ester in dichloromethane.
- Add methanol and sulfurous acid, and cool the mixture to 0-5 °C.
- Slowly add a base (e.g., triethylamine) to maintain the pH between 4.0 and 5.0 while keeping the temperature at 0-5 °C.
- After the reaction is complete, as monitored by HPLC, add a solution of sodium 2ethylhexanoate in acetone to precipitate cefditoren sodium.
- Filter, wash the solid with acetone, and dry under vacuum to obtain cefditoren sodium.

Step 2: Esterification to Cefditoren Pivoxil[14]

- Dissolve the cefditoren sodium in a suitable solvent such as N,N-dimethylformamide.
- Cool the solution to a low temperature (e.g., -40 °C).
- Add iodomethyl pivalate and stir the reaction mixture at low temperature until completion.
- Add pure water to precipitate the crude Cefditoren Pivoxil.
- Filter the crude product, wash with water, and dry.

Step 3: Purification[14]

- Dissolve the crude Cefditoren Pivoxil in a mixture of dichloromethane and ethanol.
- Wash the solution with a 1% sodium bicarbonate solution and then with pure water.
- Separate the organic phase, dry it over a suitable drying agent, and evaporate the solvent under reduced pressure.
- The resulting solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol) to yield high-purity Cefditoren Pivoxil.



Protocol 2: HPLC-UV Method for Purity and Impurity Profiling

This protocol describes a reversed-phase HPLC method for the determination of Cefditoren Pivoxil and its related substances.[14][15][16]

Chromatographic Conditions:

- Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[14]
- Mobile Phase A: Phosphate buffer (pH 3.0).[17]
- Mobile Phase B: Acetonitrile and Methanol mixture.[17]
- Gradient: A gradient elution is typically used to separate the main component from its impurities. A representative gradient could be:
 - o 0-10 min: 50% B
 - o 10-25 min: 50-80% B
 - o 25-30 min: 80% B
 - o 30-35 min: 80-50% B
 - o 35-40 min: 50% B
- Flow Rate: 1.0 mL/min.[17]
- Detection: UV at 230 nm.[5]
- Injection Volume: 20 μL.[15]
- Column Temperature: Ambient or controlled at 25 °C.

Sample and Standard Preparation:



- Standard Stock Solution: Accurately weigh about 25 mg of Cefditoren Pivoxil reference standard into a 25 mL volumetric flask. Dissolve in the mobile phase and make up to volume.
- Sample Solution: For tablets, weigh and finely powder 20 tablets. Accurately weigh a portion of the powder equivalent to one tablet and transfer it to a suitable volumetric flask. Add a portion of the mobile phase, sonicate to dissolve, and dilute to volume. Filter the solution through a 0.45 μm filter before injection.[15]

Protocol 3: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the standardized broth microdilution method for determining the MIC of Cefditoren against bacterial isolates.[18][19]

Materials:

- 96-well microtiter plates.
- Cation-adjusted Mueller-Hinton Broth (CAMHB).
- Bacterial inoculum standardized to 0.5 McFarland turbidity.
- Cefditoren stock solution.

Procedure:

- Prepare Antibiotic Dilutions: Perform serial two-fold dilutions of the Cefditoren stock solution in CAMHB directly in the microtiter plate to achieve a range of final concentrations (e.g., 0.008 to 16 µg/mL).
- Prepare Inoculum: Prepare a bacterial suspension from 3-5 colonies grown overnight on a suitable agar plate. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.
- Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions. Include a growth control well (inoculum without antibiotic)



and a sterility control well (broth without inoculum).

- Incubation: Incubate the plates at 35 ± 2 °C for 16-20 hours in ambient air.
- Reading Results: The MIC is the lowest concentration of Cefditoren that completely inhibits visible growth of the organism.

Conclusion

This technical guide provides a comprehensive overview of Cefditoren Pivoxil, from its fundamental chemical properties and mechanism of action to detailed experimental protocols for its synthesis and analysis. The tabulated quantitative data on its pharmacokinetics and antimicrobial activity serve as a valuable resource for researchers and drug development professionals. The provided diagrams offer a clear visualization of its mechanism and structure-activity relationships. This compilation of information aims to facilitate further research and development in the field of cephalosporin antibiotics.

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